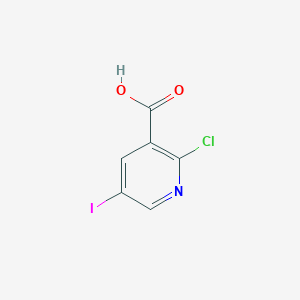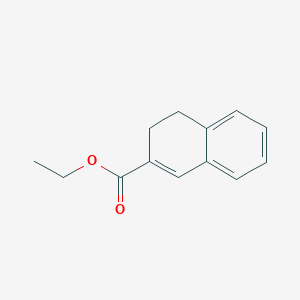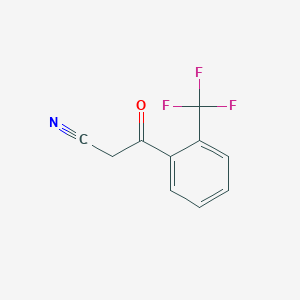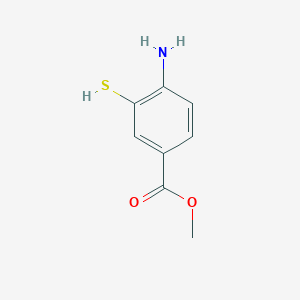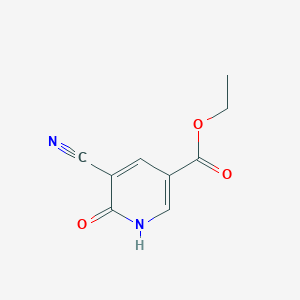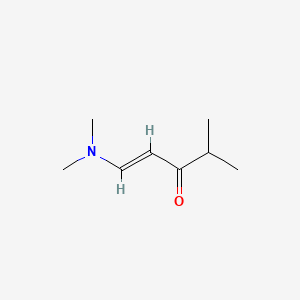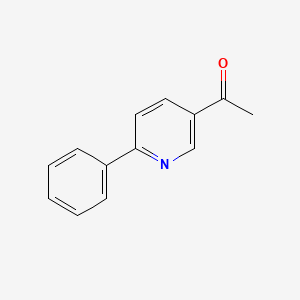
1-(6-Phenylpyridin-3-yl)ethanone
Vue d'ensemble
Description
“1-(6-Phenylpyridin-3-yl)ethanone” is a chemical compound with the molecular formula C13H11NO . It has a molecular weight of 197.236 .
Molecular Structure Analysis
The molecular structure of “1-(6-Phenylpyridin-3-yl)ethanone” can be represented by the InChI string: InChI=1S/C13H11NO/c1-10(15)12-7-8-13(14-9-12)11-5-3-2-4-6-11/h2-9H,1H3 . Its canonical SMILES representation is: CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(6-Phenylpyridin-3-yl)ethanone” include a molecular weight of 197.23 g/mol . The compound has a computed XLogP3-AA value of 2.2 , indicating its lipophilicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a topological polar surface area of 30 Ų .Applications De Recherche Scientifique
Field of Application: Organic Chemistry
- Summary of the Application : This compound is used in the synthesis of new N-Arylpyrimidin-2-amine derivatives . These derivatives are of particular importance as they show versatile biological and pharmacological activities .
- Methods of Application : The synthesis involves the use of a palladium catalyst, applying optimized Buchwald-Hartwig amination conditions . The target N-aryl derivatives were obtained in moderate to good yields ranging from 27% to 82% .
- Results or Outcomes : The synthesized N-Arylpyrimidin-2-amine derivatives have shown potential biological and pharmacological activities . They have been found to have antifungal and pesticidal activities, enzyme inhibitory activity against a number of kinases, and they are also active as inhibitors for N-type Ca-channels, endothelin receptors, human methionine aminopeptidase, and as potential drug candidates for treatment of prion diseases .
Field of Application: Medicinal Chemistry
- Summary of the Application : This compound is used as an intermediate in the synthesis of Etoricoxib , a COX-2 inhibitor used in the treatment of acute pain, osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and chronic low back pain .
- Methods of Application : The synthesis involves a series of chemical reactions, including palladium-catalyzed coupling reactions .
- Results or Outcomes : The successful synthesis of Etoricoxib provides a potent medication for the treatment of various painful conditions .
Field of Application: Organic Chemistry
- Summary of the Application : “1-(6-Phenylpyridin-3-yl)ethanone” can be used to synthesize "1-(2-Methyl-6-phenylpyridin-3-yl)ethanone" , a similar compound with potential applications in various fields of chemistry .
- Methods of Application : The synthesis likely involves the introduction of a methyl group at the 2-position of the pyridine ring .
- Results or Outcomes : The synthesized “1-(2-Methyl-6-phenylpyridin-3-yl)ethanone” can be used as a building block in further chemical reactions .
Propriétés
IUPAC Name |
1-(6-phenylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(15)12-7-8-13(14-9-12)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVDXJCNTSQZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00486603 | |
| Record name | 1-(6-Phenylpyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00486603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Phenylpyridin-3-yl)ethanone | |
CAS RN |
35022-79-8 | |
| Record name | 1-(6-Phenylpyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00486603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


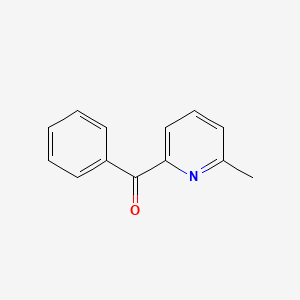

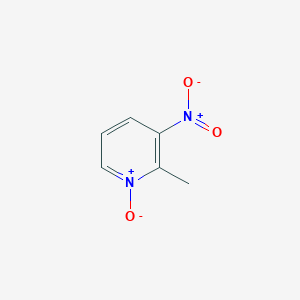
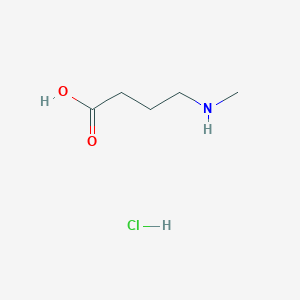
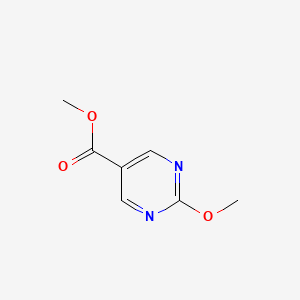
![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)
